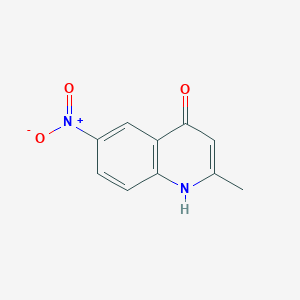

2-Methyl-6-nitroquinolin-4-ol

描述

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal and pharmaceutical chemistry. researchgate.netbenthamdirect.com Its derivatives are recognized for a wide array of pharmacological properties, making them integral components of numerous commercially available drugs. Current time information in New York, NY, US. The versatility of the quinoline nucleus allows for the introduction of various functional groups, which can significantly modulate the biological activity of the resulting compounds. nih.gov This has led to the development of quinoline-based drugs with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govingentaconnect.com The ability to functionalize the quinoline ring through various synthetic methodologies continues to make it a focal point for researchers aiming to discover and design novel therapeutic agents. Current time information in New York, NY, US.nih.gov

Overview of Nitroquinoline Derivatives: Research Landscape and Importance

Nitroquinoline derivatives represent an important class of compounds within the broader quinoline family. The introduction of a nitro group onto the quinoline scaffold can significantly influence the molecule's electronic properties and biological activity. ontosight.ai Research has shown that nitroquinoline derivatives can exhibit a range of biological effects, including potential antimicrobial, antifungal, and anticancer properties. nih.gov The nitro group can also serve as a versatile chemical handle, allowing for further synthetic modifications. For instance, the reduction of the nitro group to an amino group provides a pathway to a new class of derivatives with different biological profiles. nist.gov The study of nitroquinolines is an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for their potential therapeutic applications. nist.govacs.org

Research Focus on 2-Methyl-6-nitroquinolin-4-ol: Context within Quinoline Chemistry and Biological Applications

This compound, also known as 2-methyl-6-nitro-4(1H)-quinolone, is a specific nitroquinoline derivative that has found its primary role in academic research as a crucial synthetic intermediate. researchgate.netbenthamdirect.com While direct biological studies on this compound are not extensively reported, its importance lies in its utility as a starting material for the synthesis of more complex molecules with pronounced biological activities.

Notably, this compound serves as a key precursor in multi-step syntheses. For example, it has been utilized in the synthesis of a series of chalcones which were subsequently evaluated for their antimicrobial and antifungal activities. researchgate.netbenthamdirect.com This highlights the role of this compound as a foundational building block, enabling the construction of larger, more functionally diverse molecules. The presence of the methyl, nitro, and hydroxyl groups provides multiple reaction sites for further chemical transformations.

Below are some of the reported physicochemical properties of this compound and a related isomer.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

Data sourced from multiple chemical suppliers.

| Property | Value |

|---|---|

| CAS Number | 90771-17-8 |

| Molecular Weight | 204.19 g/mol |

| Physical Form | Powder |

| Purity | 95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The synthesis of derivatives from this compound often involves a series of chemical reactions, such as chlorination followed by nucleophilic substitution, to introduce new functional groups and build molecular complexity. researchgate.net The resulting compounds are then subjected to biological screening to assess their potential as therapeutic agents. This strategic use of this compound underscores its value in the drug discovery and development process, providing a platform for the creation of novel chemical entities with diverse pharmacological profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKUGPNJDSKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283188 | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-82-5, 112219-43-9 | |

| Record name | NSC30292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-NITRO-4(1H)-QUINOLONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of the 2 Methyl 6 Nitroquinolin 4 Ol Scaffold

Functional Group Transformations and Regioselectivity

The inherent chemical functionalities of 2-methyl-6-nitroquinolin-4-ol, namely the hydroxyl, methyl, and nitro groups, alongside the quinoline (B57606) core, provide ample opportunities for derivatization. The hydroxyl group at the C4 position can be converted into a chloro group using reagents like phosphorus oxychloride. This transformation is a crucial step in many synthetic pathways, as the resulting 4-chloro-2-methyl-6-nitroquinoline (B74608) is a key intermediate for nucleophilic substitution reactions. researchgate.netresearchgate.net

The nitro group at the C6 position is also a key site for functional group transformations. For instance, it can be reduced to an amino group, which can then be further modified. This reduction opens up avenues for the synthesis of various aminoquinoline derivatives.

The methyl group at the C2 position can also participate in reactions. For example, it can undergo condensation with aldehydes to form styryl derivatives. acs.org The regioselectivity of these transformations is influenced by the electronic nature of the quinoline ring system and the specific reaction conditions employed. For instance, nitration of 4-methylquinolin-2-ol (B1212852) using a mixture of concentrated nitric and sulfuric acids selectively yields 4-methyl-6-nitroquinolin-2-ol. researchgate.net

Introduction of Diverse Substituents onto the Quinoline Core

The activated nature of the quinoline core in this compound and its derivatives facilitates the introduction of a wide array of substituents. The 4-chloro intermediate, for example, readily reacts with various nucleophiles. Amines, both alkyl and aryl, can be introduced at the C4 position to generate a series of (4-methyl-6-nitro-quinolin-2-yl)amines. researchgate.net

Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen offers a direct method for C-H functionalization. This reaction has been studied in nitroquinolines, allowing for the introduction of amino groups at positions activated by the nitro group. mdpi.com The presence of the methyl group at the C2 position can sometimes lead to competing reactions, highlighting the importance of reaction conditions in controlling the outcome. mdpi.com

Synthesis of Novel Analogs and Hybrid Structures

The this compound scaffold has served as a starting point for the synthesis of a multitude of novel analogs and hybrid molecules with diverse structural features.

Chalcone (B49325) Derivatives based on this compound Intermediates

Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-known class of bioactive compounds. scienceopen.comresearchgate.netnih.gov Researchers have synthesized chalcone derivatives incorporating the quinoline moiety derived from this compound. A multi-step synthesis starting from 4-nitroaniline (B120555) via this compound leads to the formation of 4-chloro-2-methyl-6-nitroquinoline. researchgate.netbenthamdirect.com This intermediate is then further elaborated to produce chalcones. researchgate.netbenthamdirect.com These synthetic strategies often involve Claisen-Schmidt condensation of an appropriate ketone with an aldehyde. scienceopen.comresearchgate.net

A series of (2E)-1-[4-({6-nitro-2-[(E)-2-phenylvinyl]quinolin-4-yl}amino)phenyl]-3-[(substituted) phenyl]prop-2-en-1-ones were synthesized from this compound. researchgate.netbenthamdirect.com This involved converting the hydroxyl group to a chloro group, followed by further modifications to introduce the chalcone framework. researchgate.netbenthamdirect.com

Pyrazoline and Pyrimidine-Containing Quinoline Derivatives

Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. ijfmr.comnih.govhumanjournals.com They are commonly synthesized through the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. ijfmr.comhumanjournals.com Given the availability of chalcone derivatives from this compound, the synthesis of pyrazoline-quinoline hybrids is a logical extension. The reaction of α,β-unsaturated ketones with phenylhydrazine (B124118) is a common method for preparing 2-pyrazolines. nih.gov

Pyrimidines, another important class of nitrogen-containing heterocycles, can also be incorporated into the quinoline framework. organic-chemistry.orgnih.govresearchgate.net Various synthetic methods exist for pyrimidine (B1678525) synthesis, including the reaction of ketones with amidines or three-component reactions involving enamines, orthoformates, and ammonium (B1175870) acetate. organic-chemistry.org These methods could potentially be adapted to create pyrimidine-functionalized quinoline derivatives starting from intermediates derived from this compound.

Quinoline-4-carboxylic Acid Derivatives and Other Carboxy-quinolines

Quinoline-4-carboxylic acids represent an important class of quinoline derivatives with diverse biological properties. nih.govresearchgate.net The Doebner reaction, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a classical method for their synthesis. sci-hub.se While this reaction can sometimes suffer from low yields, it provides a direct route to these valuable compounds. nih.gov

Research has shown that 2-methyl-6-nitroquinoline-4-carboxylic acid can be synthesized, although specific yield data is not always provided. researchgate.net The synthesis of various 2-methylquinoline-4-carboxylic acid derivatives has been achieved by reacting aromatic amines with pyruvic acid in ethanol, with the reaction showing regioselectivity. sci-hub.se The Pfitzinger reaction, which involves the reaction of isatin (B1672199) derivatives with α-methylene ketones, is another important route to quinoline-4-carboxylic acids. researchgate.netresearchgate.net

Structurally Related Nitroquinoline and Quinolinone Analogs

The chemical scaffold of this compound is part of a broader family of nitroquinolines and quinolinones with significant chemical and biological interest. mdpi.comresearchgate.net The synthesis of various substituted quinolines and heterocyclo[c]quinolines often utilizes 4-chloro-2-methyl-3-nitroquinolines as precursors. researchgate.net The nitro group in these compounds plays a crucial role in directing cyclization reactions. researchgate.net

The synthesis of 2-methyl-6-nitroquinoline (B57331) has been achieved through the Doebner-Miller reaction of 4-nitroaniline with crotonaldehyde (B89634). nih.gov Nanomaterial-based catalysts have been explored to improve the yield of this reaction. nih.gov Furthermore, the nitration of 2-methylquinolin-4-ol is a key step in accessing the 6-nitro derivative. researchgate.net

The reactivity of these related analogs provides insights into the chemical behavior of this compound itself. For example, studies on the amination of nitroquinoline derivatives via vicarious nucleophilic substitution of hydrogen highlight potential pathways for functionalization. mdpi.com

Biological Activity Research and Mechanistic Insights of 2 Methyl 6 Nitroquinolin 4 Ol Derivatives

Anticancer Research Applications

The quinoline (B57606) framework is a privileged structure in the design of anticancer agents, with derivatives demonstrating the ability to interact with numerous biological targets and pathways critical to cancer cell proliferation, survival, and metastasis. mdpi.comscispace.com

Quinoline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. A prominent target is the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, survival, apoptosis resistance, and angiogenesis. nih.govresearchgate.netatlantis-press.com Derivatives of 2-methyl-6-nitroquinolin-4-ol are utilized as intermediates in the synthesis of potent PI3K/mTOR inhibitors. atlantis-press.comresearchgate.net For example, the synthesis of NVP-BEZ235, a dual PI3K/mTOR inhibitor, and its analogs involves quinoline intermediates. researchgate.netresearchgate.net Research has demonstrated that dual inhibition of this pathway can effectively suppress cancer cell growth and overcome resistance to other therapies. researchgate.netgoogle.com

In addition to the PI3K/Akt/mTOR pathway, other protein kinases are targeted by quinoline-based compounds. Studies on quinoxaline (B1680401) analogs, which are structurally related to quinolines, have led to the identification of molecules that can modulate the phosphorylation of IκB kinase beta (IKKβ), a key component in the NF-κB signaling pathway, which is implicated in cancer development. nih.gov

Furthermore, some quinoline derivatives have been found to interfere with the dynamics of the cellular cytoskeleton by inhibiting tubulin polymerization. scispace.comscience.gov This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells.

The modulation of signaling pathways by quinoline derivatives translates into potent anti-proliferative and pro-apoptotic effects. Derivatives of quinolin-4-one have been documented to inhibit the viability of cancer cells and trigger apoptosis. nih.gov For instance, the synthesized compound 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) was shown to induce G2/M arrest and apoptosis in colorectal adenocarcinoma cells. nih.gov This process is often characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioners of the apoptotic program. jcancer.org The inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives directly contributes to reduced cell proliferation and enhanced apoptosis. researchgate.net Similarly, nitroxoline (B368727), a related nitroquinoline compound, has been shown to induce cell cycle arrest and apoptosis in bladder cancer cells. jcancer.orgsemanticscholar.org

The spread of cancer through angiogenesis, migration, and metastasis is a major cause of mortality, and targeting these processes is a key strategy in cancer therapy. The PI3K/Akt/mTOR pathway, a target of quinoline derivatives, is intrinsically linked to angiogenesis and metastasis. atlantis-press.com Derivatives of nitroxoline, an 8-hydroxy-5-nitroquinoline, have demonstrated significant anti-angiogenic properties. nih.gov These compounds can inhibit endothelial cell proliferation and tube formation both in vitro and in vivo. semanticscholar.org

Furthermore, quinoline derivatives have been shown to impair tumor cell invasion and migration. nih.gov This is partly achieved by inhibiting the activity of enzymes like cathepsin B and matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. jcancer.orgnih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step for cancer cells to invade surrounding tissues and metastasize. semanticscholar.org Studies have shown that nitroxoline and its derivatives can effectively reduce tumor cell invasion and migration in various cancer models. jcancer.orgnih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of quinoline-based compounds. Research has shown that the type and position of substituents on the quinoline ring significantly influence biological activity. scispace.comnih.gov For example, SAR studies on a series of quinoxaline urea (B33335) analogs led to the identification of a compound with improved potency in modulating IKKβ phosphorylation and inhibiting pancreatic cancer cell growth. nih.gov These studies guide the rational design of new derivatives with enhanced efficacy and better pharmacological profiles. The development of more potent anti-cancer agents often involves modifying the core structure derived from intermediates like this compound to improve interaction with specific molecular targets. researchgate.netnih.gov

Antimicrobial and Antifungal Research Applications

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.commdpi.com The presence of a nitro group can enhance the biological activity of these compounds. nih.govrjptonline.org

This compound serves as a key starting material for the synthesis of novel chalcones and other derivatives with significant antimicrobial and antifungal properties. researchgate.netbenthamdirect.com In one study, a series of chalcone (B49325) derivatives were synthesized and evaluated for their activity against a panel of bacterial and fungal pathogens. benthamdirect.com Certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netbenthamdirect.com

The tables below summarize the observed efficacy of these synthesized derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (Data derived from studies on chalcone derivatives synthesized from this compound) researchgate.netbenthamdirect.com

| Derivative | Target Bacteria | Activity Level |

| 6e | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Very Good |

| 6f | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Very Good |

| 6k | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Very Good |

| 6m | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Very Good |

Table 2: Antifungal Activity of this compound Derivatives (Data derived from studies on chalcone derivatives synthesized from this compound) researchgate.netbenthamdirect.com

| Derivative | Target Fungi | Activity Level |

| 6a | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

| 6e | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

| 6f | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

| 6j | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

| 6k | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

| 6m | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very Good |

Other research into different classes of quinoline derivatives has confirmed their broad-spectrum efficacy against a variety of bacterial and fungal strains, reinforcing the value of this chemical scaffold in the search for new anti-infective agents. nih.govnih.govresearchgate.net

Proposed Mechanisms of Action (e.g., Membrane Disruption)

The biological activities of quinoline derivatives are often linked to their ability to interact with and disrupt cellular membranes. It has been proposed that the high lipophilicity of compounds like 8-hydroxyquinoline (B1678124) (a related quinoline derivative) allows them to penetrate bacterial cell membranes. dovepress.com Once inside, they can interfere with the function of membrane-bound enzymes and other critical cellular components. dovepress.com This disruption of the cell membrane is a potential mechanism contributing to the antimicrobial and other biological effects observed with these compounds. Studies on sitamaquine, an 8-aminoquinoline, have also pointed to its affinity for lipid membranes as a part of its mechanism of action. mdpi.com While direct evidence for this compound is still emerging, the established membrane-disrupting capabilities of related quinoline compounds provide a strong basis for this proposed mechanism.

Antiviral Research Applications (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibitors)

Derivatives of the quinoline scaffold have been a focus of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV). Quinolone derivatives have been identified as potent inhibitors of HIV integrase, with elvitegravir (B1684570) being a notable example. researchgate.net Furthermore, research has explored the potential of quinoline-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govlookchem.comnih.gov NNRTIs are a critical component of antiretroviral therapy, and the development of new agents in this class is essential to combat drug resistance. nih.gov While initial research indicated that NNRTIs were specific to HIV-1, later studies have shown that they can also inhibit various strains of HIV-2 and Simian Immunodeficiency Virus (SIV). nih.gov This broader activity suggests that quinoline-based NNRTIs could have significant implications for the development of new antiretroviral drugs with a wider spectrum of efficacy. nih.gov

Anti-inflammatory and Antioxidant Research Considerations

Quinoline and its derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. mdpi.comnih.gov The 4-hydroxy-2-quinolinone scaffold, in particular, is recognized for its anti-inflammatory and antioxidant properties. nih.gov Research has focused on synthesizing derivatives that can act as dual-acting agents, combating both inflammation and oxidative stress. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, which can catalyze the production of reactive oxygen species (ROS). mdpi.com For instance, certain flavonoids, which share some structural similarities with quinoline derivatives, can chelate metal ions and prevent the Fenton reaction, a major source of free radicals. mdpi.com

In terms of anti-inflammatory action, derivatives of 4-hydroxy-2-quinolinone have been investigated for their ability to inhibit enzymes like soybean lipoxygenase (LOX), which is involved in inflammatory pathways. mdpi.comnih.gov Some synthesized quinolinone carboxamides have shown potent LOX inhibitory activity. mdpi.com The development of compounds with combined antioxidant and anti-inflammatory properties is a promising strategy for addressing various diseases where both processes play a pathological role. nih.gov

Neuroprotective Research Considerations

The neuroprotective potential of quinoline derivatives is an active area of investigation. nih.gov Oxidative stress and mitochondrial dysfunction are strongly implicated in the cell death associated with neurodegenerative diseases like Parkinson's disease. nih.gov Compounds that can mitigate these effects are therefore of great interest.

Derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their antioxidant, metal-chelating, and neuroprotective properties. researchgate.net For example, a novel bis-lipoyl derivative containing an 8-hydroxyquinoline scaffold demonstrated significant neuroprotective effects against cytotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro. researchgate.net This compound was found to be more effective than its individual components, highlighting the potential of creating multifunctional molecules for neuroprotection. researchgate.net Furthermore, some D3 receptor preferring agonists based on a 2-aminothiazole (B372263) scaffold, which have been developed for their neuroprotective effects, have been modified to include quinoline and isoquinoline (B145761) structures with the aim of improving their pharmacokinetic properties. nih.gov

Design and Evaluation of Multi-Target Agents

The concept of multi-target agents, molecules designed to interact with multiple biological targets, has gained significant traction in drug discovery. mdpi.com Quinoline-based compounds, particularly 8-hydroxyquinolines, are considered "privileged structures" for the development of such agents due to their wide range of biological activities. nih.gov

Researchers have designed and synthesized quinoline derivatives with the aim of combining different pharmacological properties into a single molecule. For example, quinolinone hybrids incorporating cinnamic or benzoic acid derivatives have been created to combine antioxidant and lipoxygenase inhibitory activities. mdpi.com Similarly, tropolone (B20159) derivatives have been investigated for their multi-target antitumor activity. rsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 6 Nitroquinolin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the study of quinoline (B57606) derivatives, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to confirm the structure. tsijournals.com For instance, the ¹H NMR spectra of quinoline derivatives show characteristic signals for protons in different positions of the heterocyclic and aromatic rings. tsijournals.comresearchgate.net Theoretical calculations of chemical shifts, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) at the HF/6-31++G(d,p) level of theory, show excellent agreement with experimental data. tsijournals.com

For analogues such as alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, multinuclear (¹H and ¹³C) NMR spectroscopy is crucial for characterization. researchgate.net The chemical shifts provide definitive evidence for the successful synthesis and the specific substitution patterns on the quinoline core. researchgate.net For example, in a series of synthesized 2-substituted quinolines, ¹H and ¹³C NMR spectra were recorded on a Bruker-AV (400 and 100 MHz, respectively) instrument using CDCl₃ as a solvent and TMS as an internal standard to corroborate the structures. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Quinolone Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 7.10 (s, 1H), 6.37 (d, 1H), 7.08 (d, 1H), 3.37 (t, 1H), 2.77 (t, 1H), 1.93 (m, 1H) | 143.8, 131.9, 129.4, 123.4, 115.6, 108.6, 41.8, 26.9, 21.7 | researchgate.net |

| 3,6,8-Tribromoquinoline | 9.01 (d, 1H), 8.26 (d, 1H), 8.18 (d, 1H), 7.90 (d, 1H) | 153.4, 143.2, 137.5, 137.2, 131.5, 129.6, 126.8 | researchgate.net |

| 6,8-dimethoxyquinoline | 8.57 (d, 1H), 7.75 (d, 1H), 7.14 (dd, 1H), 6.5 (d, 1H), 6.4 (d, 1H), 3.85 (s, 3H), 3.68 (s, 3H) | 158.1, 156.1, 146.5, 136.7, 134.5, 129.8, 121.9, 101.0, 96.7, 55.8, 55.3 | researchgate.net |

Note: This table presents a selection of data for illustrative purposes. For complete assignments and coupling constants, refer to the cited literature.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (MS, HRMS, GC-MS, LC-MS, EI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. Various MS techniques are employed in the characterization of 2-Methyl-6-nitroquinolin-4-ol and its analogues.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with errors below 5 mDa, which is crucial for determining the elemental composition of the molecular ion. researchgate.netnih.gov Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used. EI-MS typically provides information about the molecular ion (M⁺˙), while positive ESI-MS yields the protonated molecule ([M+H]⁺). researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.govchromatographyonline.com These methods are used to identify and quantify quinoline derivatives in complex mixtures. For instance, a GC-MS method was developed for the determination of quinoline in textiles, where the peak for quinoline was observed at a retention time of 6.596 minutes. madison-proceedings.com

The fragmentation patterns observed in MS/MS experiments are particularly valuable for structural elucidation. researchgate.netnih.gov For quinoline derivatives, the fragmentation can confirm the presence of the quinoline ring and help to distinguish between isomers. researchgate.netnih.gov For example, in the mass spectrum of 2-hexanone, a peak at m/z = 59 represents the enol cation formed from a McLafferty rearrangement. libretexts.org In another example, the fragmentation of nicotine, a diamino compound, leads to a molecular ion peak of 162.1157. libretexts.org

Vibrational Spectroscopy for Functional Group Identification (IR, FT-IR, FT-Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.com These techniques are highly effective for identifying the functional groups present in this compound and its analogues.

FT-IR and FT-Raman are complementary techniques. nih.govspectroscopyonline.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, such as those of polar bonds like O-H and N-H. nih.gov Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule, such as C=C, S-S, and C-S bonds. nih.gov The combination of both techniques provides a more complete vibrational characterization. spectroscopyonline.com

For quinoline derivatives, FT-IR spectra can confirm the presence of characteristic functional groups. researchgate.net For example, the IR spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline shows a characteristic -NH stretch at 3413 cm⁻¹. researchgate.net Similarly, the IR spectrum of 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline displays a strong CN stretch at 2213 cm⁻¹. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can then be compared with the experimental data to aid in the assignment of vibrational modes. core.ac.uknepjol.info

Table 2: Characteristic IR Frequencies for Functional Groups in Quinolone Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| -NH | Stretching | 3300-3500 | researchgate.net |

| C=O | Stretching | 1650-1750 | libretexts.org |

| C=N | Stretching | 1640-1690 | - |

| NO₂ | Asymmetric Stretch | 1500-1570 | - |

| NO₂ | Symmetric Stretch | 1335-1380 | - |

| C-N | Stretching | 1000-1350 | - |

| Aromatic C-H | Stretching | 3000-3100 | - |

| Aromatic C=C | Stretching | 1400-1600 | - |

This table provides general ranges. Specific frequencies can vary based on the molecular structure and environment.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its electronic structure and the extent of conjugation. libretexts.org For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy is particularly informative.

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the electronic structure of the molecule. libretexts.org

Studies on quinoline derivatives have shown that the position of the absorption maxima is influenced by the nature and position of substituents on the quinoline ring. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. researchgate.net The UV-Vis absorption spectra of nitroquinoline derivatives are often studied in various solvents to investigate solvatochromic effects. researchgate.netmdpi.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformation

For novel compounds like the analogues of this compound, obtaining a single crystal suitable for XRD analysis is a significant goal. researchgate.net The resulting crystal structure confirms the connectivity of atoms and provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. mdpi.com For instance, the crystal structure of ethyl and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine was determined by a single crystal X-ray study to verify the nature of these new materials. researchgate.net Similarly, the structures of other nitroquinoline derivatives have been determined by single-crystal X-ray diffraction measurements, revealing details about their planarity and intermolecular interactions. mdpi.com

Powder X-ray diffraction (PXRD) is another valuable XRD technique, particularly useful when single crystals are not available. libretexts.org PXRD provides information about the crystalline phases present in a bulk sample.

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used in the analysis of this compound and its analogues.

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity checks. uad.ac.id It allows for the simultaneous analysis of multiple samples. scispace.com

HPLC is a more powerful and quantitative technique that offers high resolution and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of quinoline derivatives. longdom.org The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve good separation of the target compound from any impurities or related substances. researchgate.netlongdom.org For example, a validated RP-HPLC method was developed for the simultaneous determination of amlodipine (B1666008) besylate and perindopril (B612348) arginine using a C18 column and a mobile phase of phosphate (B84403) buffer and acetonitrile. longdom.org

Development and Validation of Analytical Methods for Quality Control in Research

The development and validation of analytical methods are critical for ensuring the reliability and consistency of research data and for establishing quality control standards. ijpsr.com This process involves demonstrating that an analytical method is suitable for its intended purpose.

For compounds like this compound, a suite of analytical methods, including those discussed above (NMR, MS, IR, UV-Vis, HPLC), would be developed and validated. ijpsr.com Method validation typically includes assessing parameters such as:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of these analytical methods ensures that the data generated for this compound and its analogues are accurate, reliable, and reproducible, which is essential for its potential applications in further research and development.

Computational and Theoretical Investigations of 2 Methyl 6 Nitroquinolin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been pivotal in characterizing the basic properties of 2-Methyl-6-nitroquinolin-4-ol.

Density Functional Theory (DFT) calculations, frequently using the B3LYP functional with a 6-311++G(d,p) basis set, have been applied to optimize the molecular geometry of this compound. rsc.org These theoretical studies often indicate a planar quinoline (B57606) ring system, a result of the sp2 hybridization of the carbon and nitrogen atoms in the bicyclic structure. The nitro group is typically coplanar with the quinoline ring, which promotes electronic delocalization. Important bond lengths and angles are ascertained, yielding a detailed three-dimensional representation of the molecule.

The frontier molecular orbitals (FMOs), which are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing a molecule's chemical reactivity and kinetic stability. libretexts.orgwikipedia.orgnih.gov For this compound, the HOMO is mainly situated on the quinoline ring, especially in the electron-rich areas, whereas the LUMO is centered on the nitro group, which serves as the main electron-accepting site. nih.gov

The energy difference between the HOMO and LUMO, or the HOMO-LUMO gap, is a significant marker of chemical reactivity. nih.gov A narrower gap implies greater reactivity. For this compound, the calculated HOMO-LUMO gap is comparatively small, suggesting its capacity to engage in chemical reactions.

From the HOMO and LUMO energies, several quantum global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors offer a quantitative evaluation of the molecule's reactivity.

Table 1: Calculated Quantum Reactivity Descriptors for this compound

| Descriptor | Symbol |

| HOMO Energy | E_HOMO |

| LUMO Energy | E_LUMO |

| Energy Gap | ΔE |

| Electronegativity | χ |

| Chemical Hardness | η |

| Chemical Softness | S |

| Electrophilicity Index | ω |

Note: The specific values for these descriptors can vary depending on the computational method and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a useful technique for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map for this compound typically displays a negative potential region (often colored red or yellow) around the oxygen atoms of the nitro and hydroxyl groups, marking them as probable sites for electrophilic attack. researchgate.net In contrast, areas of positive potential (colored blue) are usually found around the hydrogen atoms, making them prone to nucleophilic attack. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies (e.g., HIV Reverse Transcriptase, Malate (B86768) Synthase from Mycobacterium Tuberculosis)

Molecular docking simulations are used to forecast the binding affinity and interaction modes of this compound with different biological targets. sums.ac.irnih.gov These investigations are vital for evaluating its potential as a therapeutic agent. sums.ac.irnih.gov

In HIV research, docking studies have examined the interaction of quinoline derivatives with the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. nih.gov These simulations help identify important interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's amino acid residues. nih.gov The binding energy derived from these simulations gives an approximation of the ligand-receptor complex's stability. mdpi.com

In the quest for new anti-tuberculosis drugs, quinolinone derivatives have been docked with enzymes from Mycobacterium tuberculosis, such as malate synthase and MurE ligase. nih.govresearchgate.net These enzymes are critical for the bacterium's survival. nih.gov Docking studies help elucidate how the compound might inhibit these enzymes by binding to their active sites, providing a basis for its potential anti-mycobacterial effects. nih.govmdpi.com

Tautomerism and Conformational Analysis

This compound can exist in different tautomeric forms, mainly the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. researchgate.net Computational studies, often employing DFT, are conducted to ascertain the relative stabilities of these tautomers. researchgate.netbeilstein-journals.org The results generally suggest that the keto form is more stable than the enol form, which affects its chemical and biological behavior. researchgate.net

Conformational analysis examines the different spatial arrangements of the molecule's atoms that can be interconverted by rotation around single bonds. For this compound, this mainly concerns the orientation of the nitro and hydroxyl groups relative to the quinoline ring. Computational methods are used to find the most stable conformer, which is essential for precise molecular modeling and docking studies.

Prediction and Simulation of Spectroscopic Properties (e.g., NMR and IR Spectra)

Computational techniques can predict and simulate the spectroscopic properties of this compound, which can then be compared with experimental data to verify its structure. rsc.orgnih.gov

The simulation of the Nuclear Magnetic Resonance (NMR) spectrum involves calculating the chemical shifts of the ¹H and ¹³C atoms, often using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. rsc.org These predicted shifts can be correlated with experimental NMR data to help assign signals to specific atoms. rsc.orgthieme-connect.com

Table 2: Key Functional Groups and Their Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode |

| O-H | Stretching |

| N-O (asymmetric) | Stretching |

| N-O (symmetric) | Stretching |

| C=O (keto form) | Stretching |

| C=C (aromatic) | Stretching |

Note: The exact frequencies can be influenced by the computational method, basis set, and the molecule's specific environment.

Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, governed by non-covalent interactions, is a cornerstone of crystal engineering. For quinoline derivatives, including systems analogous to this compound, supramolecular assembly is primarily driven by hydrogen bonding and π-π stacking interactions. These interactions are crucial in dictating the crystal packing and, consequently, the material's properties.

Hydrogen Bonding: In quinoline systems, particularly those with hydroxyl and nitro groups, hydrogen bonding is a dominant directional force. The 4-ol (or its tautomeric 4-oxo) group is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group act as acceptors. In related quinolinone structures, the keto form can exhibit tautomerism with the enol (hydroxyl) form, with the equilibrium influenced by the local environment. This capability allows for the formation of robust intermolecular hydrogen bonds, such as O-H···N and O-H···O, which often lead to the creation of dimers, chains, or more complex 3D networks. acs.orgnih.gov For instance, in co-crystals of 6-nitroquinoline (B147349) with fumaric acid, O-H···N and C-H···O hydrogen bonds are instrumental in forming heterodimers that stabilize the crystal structure. researchgate.net The amino group in analogous structures is also noted for its ability to form intramolecular hydrogen bonds.

π-π Stacking Interactions: The planar aromatic nature of the quinoline core facilitates significant π-π stacking interactions. These interactions are common in nitroquinoline derivatives, where they contribute substantially to the stabilization of the crystal lattice. nih.gov Studies on related compounds, such as 8-(tert-butyl)-2-methyl-5-nitroquinoline, have revealed π-π stacking between the quinoline rings of adjacent molecules, with centroid-centroid distances measured between 3.668–3.734 Å. nih.govmdpi.com In other 2-styryl-8-nitroquinoline derivatives, strong π-π stacking interactions lead to the formation of π-stacked dimers, which can further assemble into infinite chains. acs.orgnih.gov These stacking arrangements can be head-to-tail, with the styryl ring of one molecule interacting with the quinoline ring of another. acs.orgnih.gov The planarity of the molecule, influenced by substituents, is a key factor; for example, 8-NO₂ substituted derivatives tend to exhibit a more planar geometry, which enhances π–π stacking. acs.orgnih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular interactions. acs.orgnih.govresearchgate.net

The table below summarizes key supramolecular interactions observed in structurally related nitroquinoline compounds.

| Interaction Type | Participating Groups | Typical Distances / Features | Reference Compound(s) |

| Hydrogen Bonding | O-H···N, O-H···O, C-H···O | Forms heterodimers and stabilizes crystal structures. | 6-Nitroquinoline fumaric acid co-crystal researchgate.net |

| π-π Stacking | Quinoline Rings | Centroid-centroid distances of 3.586–3.734 Å. | 8-(tert-butyl)-2-methyl-5-nitroquinoline nih.govmdpi.com |

| π-π Stacking | Quinoline and Styryl Rings | Head-to-tail arrangement in π-stacked dimers. | (E)-2-styryl-8-nitroquinolines acs.orgnih.gov |

Studies on Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Quinoline derivatives, featuring a π-conjugated system with electron-donating and electron-accepting groups, are promising candidates for second-order NLO materials. The structure of this compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to the quinoline scaffold, suggests potential for a significant NLO response.

Theoretical investigations, primarily using Density Functional Theory (DFT), are widely employed to predict and understand the NLO properties of such organic molecules. nih.govrsc.org Key parameters calculated include the dipole moment (μ), linear polarizability (α), and, most importantly for second-order NLO applications, the first hyperpolarizability (β). researchgate.netrsc.org A large β value is indicative of a strong NLO response.

For related quinoline derivatives, computational studies have shown that the NLO response is closely linked to intramolecular charge transfer. researchgate.netacs.org The electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are analyzed. A low HOMO-LUMO energy gap and significant charge transfer from the donor to the acceptor part of the molecule upon excitation typically lead to a higher hyperpolarizability.

For example, theoretical studies on a co-crystal of 6-nitroquinoline with fumaric acid were performed using the B3LYP method with a 6–311++G(d,p) basis set. The calculations predicted a first hyperpolarizability value (β) that was 4.5 times larger than that of urea (B33335), a standard reference material for NLO studies. researchgate.net This enhancement is attributed to the charge transfer characteristics within the molecular structure. Similarly, methacrylic copolymers containing 6-nitroquinoline-based chromophores have been synthesized and their NLO coefficients (d₃₃) determined, demonstrating the potential of this structural motif in NLO-active polymers. researchgate.net

The table below presents computationally determined NLO properties for a related quinoline compound to illustrate the typical values obtained in such studies.

| Compound | Method/Basis Set | First Hyperpolarizability (β) | Reference |

| 6-Nitroquinoline Fumaric Acid Co-crystal | B3LYP/6-311++G(d,p) | 4.5 times that of urea | researchgate.net |

These computational findings underscore the potential of nitroquinoline systems in the development of new NLO materials. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 2-methyl-6-nitroquinolin-4-ol, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of nitro-substituted quinolines typically involves nitration reactions under controlled conditions. For example, nitration of the quinoline core at the 6-position can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. To address regioselectivity, pre-functionalization of the quinoline scaffold (e.g., introducing methyl groups at the 2-position) can direct nitration to the desired position. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures product purity. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structure and regioselectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR to identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro-substituted quinolines). ¹³C NMR confirms carbon frameworks, with nitro groups causing deshielding (~125–135 ppm for C-NO₂).

- Mass Spectrometry : HRMS provides exact mass validation (e.g., [M+H]⁺ for C₁₀H₉N₂O₃: 205.0612).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, which correlate with reactivity .

Q. What strategies are recommended for assessing the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in polar (DMSO, methanol) and non-polar solvents (hexane) at 25°C. UV-Vis spectroscopy quantifies saturation points.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Nitro groups may hydrolyze under acidic/basic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved in multi-step syntheses?

- Methodological Answer : Discrepancies in NMR or HRMS data often arise from incomplete purification or side reactions. Implement orthogonal techniques:

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group acts as an electron-withdrawing group, activating the quinoline core for nucleophilic aromatic substitution (SNAr) at the 4-position. For Suzuki-Miyaura coupling, replace the nitro group with a halide (e.g., Cl) to enable palladium-catalyzed cross-coupling. DFT studies show that the methyl group at the 2-position sterically hinders para-substitution, favoring meta-selectivity .

Q. How can this compound be leveraged as a pharmacophore in antimicrobial drug design?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or amine derivatives to enhance bioavailability. Introduce fluorinated substituents to improve membrane penetration.

- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via MIC assays. Nitro groups may exhibit nitroreductase-mediated toxicity in anaerobic bacteria .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches, and how can they be mitigated?

- Methodological Answer :

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MS detection to identify impurities at <0.1% levels.

- Forced Degradation : Expose the compound to heat, light, and oxidative stress (H₂O₂) to simulate degradation pathways.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies (~40–80%) stem from differences in nitration conditions (e.g., acid stoichiometry, temperature). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。